Product packaging for Methyl octadec-12-en-8-ynoate(Cat. No.:CAS No. 62203-98-9)

Methyl octadec-12-en-8-ynoate

Cat. No.: B14553422
CAS No.: 62203-98-9
M. Wt: 292.5 g/mol
InChI Key: RTDSUUASNFJGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl octadec-12-en-8-ynoate is a synthetic, long-chain fatty acid ester characterized by both an alkene (C=C) and an alkyne (C≡C) functional group within its hydrocarbon chain. This conjugated enynoic structure makes it a valuable and versatile intermediate in synthetic organic chemistry and lipid research. Compounds of this class are primarily used as key precursors for the synthesis of more complex, novel lipid molecules . For instance, similar conjugated enynoate esters can be transformed into novel azido fatty acid derivatives, which are useful blocks for creating nitrogen-containing heterocycles like triazoles or for studying membrane structures . The alkyne group, in particular, is a key handle for further chemical modification via click chemistry, allowing researchers to create tailored molecular structures for various applications. The physical properties of this compound are consistent with its structure; it has a molecular formula of C19H32O2 and a molecular weight of 292.46 g/mol . As a research chemical, it is essential for probing structure-activity relationships in lipids and developing new synthetic methodologies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O2 B14553422 Methyl octadec-12-en-8-ynoate CAS No. 62203-98-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62203-98-9

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-12-en-8-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-10,13-18H2,1-2H3

InChI Key

RTDSUUASNFJGDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCC#CCCCCCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl Octadec 12 En 8 Ynoate and Analogous En Yne Systems

De Novo Synthesis Approaches for Regio- and Stereoselective En-yne Formation

De novo synthesis offers the highest degree of flexibility in designing en-yne structures, allowing for the precise installation of functionalities at any desired position. These methods are particularly reliant on modern catalytic processes to ensure high levels of regio- and stereoselectivity.

Strategic Application of Alkylation and Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of the carbon-carbon bonds that constitute the backbone of en-yne systems. nih.govrsc.org Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. rsc.orgnih.gov The general strategy involves the coupling of an organometallic reagent with an organic halide or triflate. For the synthesis of a molecule like methyl octadec-12-en-8-ynoate, a convergent approach can be envisioned where two key fragments are joined via a cross-coupling reaction.

A plausible synthetic disconnection would involve a C-C bond formation between C9 and C10 (or C7 and C8), coupling an alkynyl component with a vinyl or alkyl component. For instance, a Sonogashira coupling, a cornerstone of alkyne chemistry, could be employed. This reaction typically involves the coupling of a terminal alkyne with a vinyl or aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

Reaction Type Reactant 1 Reactant 2 Catalyst System Key Bond Formed
Sonogashira CouplingTerminal AlkyneVinyl HalidePd(PPh₃)₄ / CuIsp-sp²
Negishi CouplingOrganozinc ReagentAlkenyl HalidePd(PPh₃)₄ or Ni(dppe)Cl₂sp²-sp³ or sp²-sp²
Suzuki CouplingAlkenylboronic AcidAlkynyl HalidePd(PPh₃)₄ / Basesp-sp²

These coupling strategies offer excellent control over the regiochemistry of the resulting en-yne. The stereochemistry of the double bond is often predetermined by the stereochemistry of the vinyl partner used in the coupling reaction. nih.gov

Controlled Introduction of Alkene and Alkyne Moieties

The assembly of the en-yne functionality requires methods for the stereocontrolled synthesis of both the alkene and the alkyne. Alkynes can be introduced as terminal alkynes, which are readily available or can be synthesized through various methods, including the Corey-Fuchs reaction or by elimination reactions from dihalides. organic-chemistry.orgchemistrysteps.com

The alkene moiety, particularly with a specific stereochemistry (E or Z), can be generated through several established methods. For example, the Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are classic methods for forming double bonds with good stereocontrol. Another powerful technique is the partial reduction of an alkyne. For instance, the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) for the hydrogenation of an alkyne will stereoselectively produce a cis-(Z)-alkene. Conversely, dissolving metal reduction (e.g., sodium in liquid ammonia) will yield a trans-(E)-alkene.

Enyne metathesis is another advanced strategy for the formation of conjugated en-yne systems, catalyzed by metal carbene complexes. nih.govwikipedia.org This reaction involves the intramolecular or intermolecular rearrangement of enynes to form new butadiene structures. wikipedia.org

Derivatization and Chemical Transformations from Natural Precursors

Utilizing readily available and inexpensive natural fatty acids as starting materials presents an economically viable alternative to de novo synthesis. This approach leverages the existing carbon skeleton and introduces the required unsaturation through a series of chemical modifications.

Modification of Unsaturated Fatty Acid Methyl Esters (e.g., Oleate (B1233923), Linoleate)

Unsaturated fatty acid methyl esters (FAMEs) such as methyl oleate and methyl linoleate (B1235992) are ideal starting points for the synthesis of en-yne derivatives. sigmaaldrich.comnih.govresearchgate.net These molecules possess double bonds at specific positions (a single C9 double bond in oleate, and C9 and C12 double bonds in linoleate), which can be chemically manipulated.

The general approach involves the conversion of a pre-existing double bond into a triple bond or the introduction of a new triple bond at a different position. This can be achieved through a sequence of reactions such as bromination of the double bond, followed by a double dehydrobromination using a strong base to form the alkyne.

Selective Hydrogenation of Polyalkynoates to En-ynoates

A powerful strategy for creating en-yne systems from natural precursors involves the generation of a polyalkynoate intermediate, followed by selective reduction. For example, linoleic acid can be converted into a di-yne system. Subsequent partial hydrogenation of one of the triple bonds can then yield the desired en-yne structure. The choice of catalyst is crucial for achieving selectivity. Lindlar's catalyst is commonly used for the syn-hydrogenation of an alkyne to a cis-alkene, leaving other alkyne groups intact under carefully controlled conditions.

Precursor Intermediate Reaction Catalyst/Reagent Product
Methyl LinoleateMethyl octadeca-9,12-diynoateSelective HydrogenationLindlar's Catalyst (H₂, Pd/CaCO₃, Pb(OAc)₂)Methyl (Z)-octadec-12-en-9-ynoate
Methyl LinoleateMethyl octadeca-9,12-diynoateSelective HydrogenationP-2 Nickel BorideMethyl (Z)-octadec-12-en-9-ynoate

This method allows for the stereospecific formation of the cis-alkene, a common feature in naturally occurring en-yne fatty acids.

Functionalization of Hydroxy Fatty Acid Methyl Esters (e.g., Ricinoleate (B1264116) Derivatives)

Methyl ricinoleate, the methyl ester of ricinoleic acid, is another valuable natural precursor. It contains a double bond at C9 and a hydroxyl group at C12. The hydroxyl group serves as a versatile chemical handle for further modifications. For instance, the hydroxyl group can be oxidized to a ketone, which can then undergo further reactions. Alternatively, it can be eliminated to introduce a new double bond, forming a conjugated diene system that can be further manipulated.

A key strategy involves the dehydration of the alcohol to create an additional double bond, followed by selective reactions on the unsaturation. More direct approaches could involve the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and subsequent elimination to form an alkyne, although this is a more challenging transformation. The presence of the hydroxyl group allows for a wide range of functionalization reactions that can ultimately lead to the desired en-yne structure through a multi-step sequence.

Conversion of Epoxidized Fatty Acid Methyl Esters to Other Derivatives

The oxirane ring of an epoxidized fatty acid methyl ester (FAME) is a versatile functional group that serves as a precursor for a variety of other derivatives. The conversion of an epoxide, such as epoxidized methyl oleate, into an alkyne functionality is a multi-step process that relies on fundamental organic transformations. While not a direct conversion, a plausible synthetic pathway can be constructed to generate an alkyne from an epoxide on a long-chain fatty acid backbone.

This transformation can be envisioned through a sequence of established reactions:

Epoxide Ring-Opening to a Diol : The initial step involves the hydrolysis of the epoxide to form a vicinal diol (two adjacent hydroxyl groups). This can be achieved through either acid-catalyzed or base-catalyzed ring-opening with water.

Conversion of Diol to Dihalide : The resulting diol can then be converted into a vicinal dihalide. For instance, treatment with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) can replace the hydroxyl groups with bromine atoms.

Double Dehydrohalogenation : The final step is a double dehydrohalogenation of the vicinal dihalide using a strong base to form the alkyne. A common and effective reagent for this transformation is sodium amide (NaNH₂) in liquid ammonia (B1221849). Two equivalents of the base are required to eliminate two molecules of HBr, thereby forming the carbon-carbon triple bond. If a terminal alkyne is formed, a third equivalent of base may be consumed, requiring a final workup step with a proton source like water to regenerate the terminal alkyne. khanacademy.org

This sequence provides a viable, albeit indirect, route from an epoxidized FAME to an acetylenic fatty acid ester, which is a key structural component of an en-yne system.

Catalytic Synthesis Routes

Catalytic methods offer powerful tools for the precise and efficient synthesis of unsaturated fatty acid esters, including the precursors for en-yne systems. These routes, particularly those involving olefin metathesis and enzymatic catalysis, provide high levels of control over the formation and modification of carbon-carbon double bonds.

Olefin Metathesis for Precision Alkene Formation

Olefin metathesis is a transformative reaction in organic synthesis that allows for the cutting and reorganizing of carbon-carbon double bonds, catalyzed primarily by ruthenium or molybdenum carbene complexes. This methodology is exceptionally useful for modifying the structure of unsaturated fatty acids derived from renewable resources like vegetable oils. researchgate.net The reaction involves the redistribution of alkylidene fragments between two alkenes, providing a direct path to novel olefins. organic-chemistry.org

Cross-metathesis (CM) involves the reaction between two different olefins. In the context of fatty acid chemistry, FAMEs like methyl oleate can be reacted with functionalized terminal olefins to create new, high-value molecules.

A notable example is the cross-metathesis of methyl oleate with eugenol , a renewable compound derived from clove oil. This reaction, often performed using a second-generation Grubbs catalyst, can proceed with high conversion (>90%) and selectivity (>98%) under mild conditions (e.g., 50 °C in ethanol). nih.govnih.govrsc.org The resulting products are multifunctional molecules that incorporate the hydrophobic fatty acid chain and the phenolic group from eugenol, making them useful as precursors for polymers and other specialty chemicals. nih.govrsc.org

Similarly, cross-metathesis of methyl oleate with allyl cyanide provides a pathway to nitrile-functionalized fatty acid esters. These compounds are valuable intermediates for producing precursors to polyamides like Nylon 12. libretexts.org The reaction cleaves the internal double bond of methyl oleate and incorporates the cyano-containing fragment, demonstrating the power of metathesis to introduce new functional groups into the fatty acid chain.

FAME SubstrateCM PartnerCatalystConversion (%)Selectivity (%)Key Products
Methyl OleateEugenolGrubbs 2nd Gen.>90>98Phenolic fatty acid derivatives
Methyl OleateAllyl CyanideGrubbs 2nd Gen.--Methyl 11-cyano-9-undecenoate

Data compiled from research on cross-metathesis of FAMEs. nih.govlibretexts.org

Self-metathesis (SM) occurs when a single type of olefin reacts with itself. For a FAME like methyl oleate, self-metathesis results in the formation of a long-chain unsaturated α,ω-dicarboxylic acid diester and an internal hydrocarbon (9-octadecene). nih.govchegg.com This dimerization reaction is a powerful strategy for creating long-chain, difunctional molecules from readily available C18 fatty acids. researchgate.net These diesters are valuable monomers for the synthesis of polymers such as polyesters and polyamides. The reaction equilibrium can be shifted toward the products by removing the volatile hydrocarbon byproduct. nih.gov

Stereoselective and Regioselective Catalysis (e.g., Ruthenium-Carbene Catalysts)

The control of stereochemistry (E/Z configuration of the double bond) and regiochemistry (position of the functional group) is critical in complex molecule synthesis. Ruthenium-carbene catalysts, commonly known as Grubbs catalysts (first and second generation) and Hoveyda-Grubbs catalysts, are central to modern olefin metathesis. chegg.com

These catalysts exhibit remarkable functional group tolerance, allowing them to be used with esters, hydroxyls, and even carboxylic acids. nih.gov Second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, generally show higher activity and stability compared to their first-generation counterparts. nih.govchegg.com This enhanced stability and activity allow for reactions to be performed under milder conditions with lower catalyst loadings. nih.govnih.gov

The choice of catalyst and reaction conditions can influence the selectivity of the metathesis reaction. For instance, in cross-metathesis, the catalyst's affinity for the different olefin partners can affect product distribution. Furthermore, catalyst decomposition can sometimes lead to ruthenium hydride species that promote double bond isomerization, an important side reaction that needs to be controlled for precise synthesis. nih.gov

Catalyst TypeKey FeaturesCommon Applications in FAMEs
Grubbs 1st Gen. RuCl₂(PCy₃)₂(=CHPh)Initial catalyst for self- and cross-metathesis of FAMEs.
Grubbs 2nd Gen. RuCl₂(PCy₃)(IMes)(=CHPh)Higher activity and stability; widely used for CM with functionalized olefins like eugenol. nih.govnih.gov
Hoveyda-Grubbs 2nd Gen. Chelating benzylidene ether ligandHigh stability; efficient for CM and suppressing side reactions.

Enzymatic Synthesis of Unsaturated Fatty Acid Esters

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for the synthesis of esters from fatty acids and alcohols under mild conditions. researchgate.net

Immobilized lipases, such as lipase (B570770) B from Candida antarctica (often sold as Novozym 435), are highly effective for esterification and transesterification reactions involving unsaturated fatty acids. researchgate.net These enzymatic methods can achieve very high conversion yields (>95%) in non-aqueous media or solvent-free systems by removing the water byproduct. wikipedia.org A key advantage of enzymatic catalysis is its high regioselectivity. For example, when acylating a sugar like glucose with a fatty acid, lipases can selectively target the primary hydroxyl group, a level of precision difficult to achieve with conventional chemical methods. wikipedia.org

This high selectivity and the mild reaction conditions make enzymatic synthesis an attractive route for producing a wide range of specialty unsaturated fatty acid esters for cosmetic, food, and pharmaceutical applications. researchgate.netwikipedia.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Separation of Complex Reaction Mixtures by GC

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). The separation in GC is based on the partitioning of analytes between a stationary phase and a mobile gas phase. For Methyl octadec-12-en-8-ynoate and similar FAMEs, the choice of the capillary column's stationary phase is critical for achieving adequate separation from isomers and other components in a mixture.

Column Selection and Separation Principles:

Polar Columns: Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane (e.g., Rt-2560) or polyethylene (B3416737) glycol (e.g., DB-WAX, SUPELCOWAX-10), are commonly employed for the separation of FAMEs. nih.govnih.govcustoms.go.jp These phases separate compounds based on their polarity. The ester group in this compound, along with the polarizable π-electrons of the double and triple bonds, will interact with the polar stationary phase, leading to longer retention times compared to saturated FAMEs of the same carbon number. The separation of unsaturated isomers, including positional and geometric isomers, is often enhanced on these columns. nih.gov

Non-Polar Columns: Low-polarity or non-polar columns (e.g., those with 5% phenyl-methylpolysiloxane, like DB-5 or HP-5ms) separate compounds primarily based on their boiling points. uib.noscispace.com While less effective at separating positional or geometric isomers of unsaturated FAMEs compared to polar columns, they offer higher thermal stability, allowing for faster analysis times with higher temperature ramps. scispace.com

Typical GC Parameters:

A typical GC analysis of FAMEs involves a temperature-programmed oven to elute compounds with a wide range of boiling points. customs.go.jpnih.gov The injector is usually operated in splitless mode for trace analysis to maximize the amount of sample reaching the column. scispace.comnih.gov

ParameterTypical Value/Condition
Column Rt-2560 (100 m x 0.25 mm, 0.20 µm) or similar polar column
Carrier Gas Helium or Hydrogen
Injector Temperature 220-250 °C
Oven Program Initial temp. 70-100 °C, ramp to 170-180 °C at a slow rate (e.g., 1-5 °C/min) to separate isomers, then ramp faster to 220-240 °C to elute remaining compounds.
Detector Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

The retention time of this compound would be influenced by the presence of both the double and triple bond. Generally, for a given carbon chain length, retention time on polar columns increases with the number of double bonds. The triple bond's contribution to polarity and retention will also be significant.

When coupled with a mass spectrometer (GC-MS), the resulting mass spectrum provides structural information, confirming the molecular weight and revealing fragmentation patterns that can help in identifying the compound. nih.govnih.gov For sensitive and specific quantification, especially in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) can be utilized. chromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this compound, IR spectroscopy can confirm the presence of its key structural motifs.

The expected characteristic absorption bands for this compound are detailed below:

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)IntensityNotes
Ester (C=O) Stretch~1740StrongThis is a very characteristic and intense absorption for the ester carbonyl group.
Alkene (C=C) Stretch~1650Medium to WeakThe intensity depends on the substitution pattern.
Alkyne (C≡C) Stretch~2260-2100Weak to Very WeakFor internal alkynes like in this molecule, this band can be very weak and sometimes difficult to observe, especially if the molecule is somewhat symmetrical around the triple bond. libretexts.orgutdallas.edu
sp³ C-H Stretch~3000-2850StrongCorresponds to the C-H bonds in the aliphatic chain. libretexts.org
sp² C-H Stretch~3100-3000MediumCorresponds to the C-H bonds on the double bond. libretexts.org
C-O Stretch~1250-1000StrongTwo bands are often observed for the C-O stretching vibrations of the ester group.

The absence of a strong, sharp peak around 3300 cm⁻¹ would confirm that the alkyne is internal and not terminal. libretexts.orgyoutube.com Similarly, the IR spectrum provides information on the geometry of the double bond. For instance, a cis C-H bend often appears around 720 cm⁻¹, while a trans C-H bend is typically observed around 970 cm⁻¹. The combination of these characteristic bands in an IR spectrum provides strong evidence for the structure of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of FAMEs, particularly for compounds that are thermally labile or not sufficiently volatile for GC. It is also a powerful tool for preparative separations to isolate pure compounds for further analysis.

Reversed-Phase HPLC:

The most common mode for FAME analysis is reversed-phase HPLC (RP-HPLC). In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase.

Separation Mechanism: Separation is based on the hydrophobicity of the analytes. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. For FAMEs, retention generally increases with chain length and decreases with the number of double bonds. nih.gov Therefore, this compound would elute earlier than its saturated counterpart, methyl stearate. The presence of the triple bond also influences its polarity and retention behavior.

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) is commonly used as the mobile phase. nih.gov Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve optimal separation of complex mixtures of FAMEs.

Detection: Since FAMEs lack a strong chromophore, UV detection at low wavelengths (around 205 nm) can be used, although it may lack specificity. researchgate.net Evaporative Light Scattering Detectors (ELSD) are also employed as they provide a more uniform response for different FAMEs. For high sensitivity and specificity, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred method. HPLC-MS/MS, in particular, allows for the sensitive quantification of FAMEs, even in complex biological samples. nih.gov

A representative RP-HPLC method for the analysis of FAMEs is summarized in the table below:

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water/Methanol
Flow Rate 1.0 mL/min
Detector UV (205 nm), ELSD, or Mass Spectrometer (ESI-MS)

Other Advanced Chromatographic and Spectroscopic Methods

Beyond standard GC and HPLC, several other advanced techniques are crucial for the comprehensive characterization of complex FAMEs like this compound.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

This technique offers enhanced selectivity and sensitivity compared to single-stage GC-MS. chromatographyonline.com By selecting a specific precursor ion and monitoring its characteristic product ions (a mode known as Multiple Reaction Monitoring or MRM), it is possible to quantify the target analyte with high precision, even at very low concentrations and in the presence of co-eluting interferences. chromatographyonline.com This is particularly valuable for analyzing trace amounts of this compound in complex biological or environmental samples.

Derivatization for Structural Elucidation:

While the methyl ester is itself a derivative of the parent fatty acid, further chemical modification can be employed to gain more structural information, especially the location of the double and triple bonds.

Dimethyl Disulfide (DMDS) Adducts: Reacting the double bond with DMDS forms a thioether derivative. When analyzed by GC-MS, the fragmentation pattern of this derivative cleaves between the carbons that were originally part of the double bond, allowing for its unambiguous localization.

4,4-Dimethyloxazoline (DMOX) Derivatives: Conversion of the methyl ester to a DMOX derivative provides characteristic fragmentation in the mass spectrometer. The fragmentation pattern allows for the determination of the position of double bonds along the fatty acid chain. ifremer.fr

Pentafluorobenzyl (PFB) Esters: For highly sensitive analysis, the fatty acid can be derivatized to a pentafluorobenzyl ester. These derivatives are highly electronegative and can be detected with exceptional sensitivity using GC-MS with negative chemical ionization (NCI), reaching detection limits in the femtogram range. nih.govnih.gov

These advanced methods, often used in combination, provide a powerful toolkit for the detailed and reliable analysis of complex and unusual fatty acids such as this compound.

Computational Chemistry and Theoretical Studies on Methyl Octadec 12 En 8 Ynoate

Molecular Modeling and Conformational Analysis

The long, flexible alkyl chain of methyl octadec-12-en-8-ynoate allows it to adopt a multitude of conformations in three-dimensional space. Molecular modeling techniques are essential for exploring this vast conformational landscape to identify low-energy structures that are likely to be prevalent.

Conformational Searching: A thorough conformational analysis would typically begin with methods like molecular mechanics (MM), which use classical force fields (e.g., AMBER, MMFF) to rapidly calculate the potential energy of different conformers. brieflands.com Algorithms such as systematic searches, stochastic methods (like Monte Carlo), or distance geometry approaches are employed to explore the rotational possibilities around each single bond in the eighteen-carbon chain. researchgate.net For a molecule of this size and flexibility, identifying the global minimum energy conformation is a significant computational challenge. researchgate.netresearchgate.net Studies on similar fatty acid methyl esters (FAMEs) have shown that the lowest energy conformers often feature an "all-trans" arrangement of the alkyl chain, but other conformers with different torsions can be very close in energy. researchgate.net

Influence of the Enyne Group: The rigid geometry of the enyne system (C=C-C≡C) imposes significant constraints on the local conformation of the carbon chain. The double bond dictates a planar geometry for the atoms involved, while the triple bond imposes linearity. This rigidity reduces the number of accessible conformations in this region of the molecule compared to a saturated chain. Density Functional Theory (DFT) calculations would be used for more accurate geometry optimization of the most promising low-energy conformers identified by molecular mechanics. researchgate.net

Below is a hypothetical table of key geometrical parameters for a low-energy conformer of this compound, as would be predicted by DFT calculations.

Table 1: Predicted Geometrical Parameters for a Low-Energy Conformer of this compound (Illustrative Data)
ParameterAtoms InvolvedPredicted Value
Bond LengthC8≡C9~1.21 Å
Bond LengthC12=C13~1.34 Å
Bond AngleC7-C8-C9~178°
Bond AngleC11-C12-C13~122°
Dihedral AngleC11-C12-C13-C14~180° (for trans isomer)

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic nature of this compound. tgjonesonline.co.ukroutledge.com These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals: The electronic character of the molecule is largely dictated by the conjugated enyne system. Calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. For conjugated systems like this enyne, the HOMO-LUMO gap is expected to be smaller than in its saturated counterparts, indicating higher reactivity. nih.gov

Electron Density and Electrostatic Potential: Analysis of the Mulliken charges and the molecular electrostatic potential (MEP) map would reveal the distribution of electron density across the molecule. jcgtm.org The MEP would visually highlight electron-rich regions (typically around the oxygen atoms of the ester group and the pi-systems of the enyne) and electron-poor regions (around the acidic protons). This information is crucial for predicting how the molecule will interact with other chemical species.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data based on DFT Calculations)
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment~1.9 D

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the potential chemical reactions of this compound. Theoretical studies on similar enyne systems have investigated various reaction pathways, including cycloadditions, rearrangements, and metal-catalyzed transformations. acs.orgnih.govnih.gov

For this compound, theoretical studies could investigate:

Cycloaromatization Reactions: Enyne systems are known to undergo reactions like the Myers-Saito and Schmittel cyclizations to form diradical species, which can be highly reactive. rsc.org DFT calculations can determine the activation barriers for these pathways, predicting whether such reactions are feasible under certain conditions. researchgate.net

Electrophilic Addition: The electron-rich double and triple bonds are susceptible to attack by electrophiles. Computational modeling could map out the potential energy surface for the addition of reagents like halogens or acids, determining the regioselectivity and stereoselectivity of the reaction.

Transition State Theory: By locating the transition state structures and calculating their energies, chemists can determine the activation energy for a given reaction. acs.org This allows for the prediction of reaction rates and provides a detailed understanding of the bond-breaking and bond-forming processes. For instance, in a rhodium-catalyzed cycloaddition involving an enyne, DFT calculations identified the 1,2-acyloxy migration as the rate-determining step. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. acs.orgnih.govmodgraph.co.uk These calculated shieldings can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org This approach is particularly useful for assigning the complex spectra of long-chain molecules and for distinguishing between different isomers. unifr.chresearchgate.netnih.gov

Below is an illustrative table of predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data using GIAO/DFT)
Carbon AtomPredicted Chemical Shift (ppm)
C1 (Carbonyl)174.1
C8 (Alkyne)80.5
C9 (Alkyne)82.3
C12 (Alkene)129.8
C13 (Alkene)130.5
-OCH₃ (Methyl Ester)51.6

In Silico Studies of Molecular Interactions

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict and analyze how this compound interacts with biological macromolecules like proteins. acs.orgmemtein.com Such studies are foundational in fields like pharmacology and materials science.

Molecular Docking: Molecular docking simulations could be used to predict the preferred binding orientation of this compound within the active site of an enzyme or the binding pocket of a receptor. brieflands.comaimspress.com These simulations calculate a "docking score," which estimates the binding affinity, and reveal key intermolecular interactions such as hydrogen bonds and hydrophobic interactions. nih.govmdpi.com For example, the long alkyl chain would likely favor interactions with hydrophobic pockets in a protein, while the ester group could act as a hydrogen bond acceptor.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. nih.gov An MD simulation of this compound within a lipid bilayer or interacting with a protein could reveal:

The stability of the docked pose. plos.org

Conformational changes induced in the protein or the ligand upon binding.

The role of water molecules in mediating the interaction.

These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecular recognition, which is critical for understanding the biological roles of fatty acid derivatives. nih.govmdpi.comacs.org

No Publicly Available Research Found on "this compound" in Materials Science and Industrial Chemistry Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research or applications could be identified for the chemical compound "this compound" within the fields of materials science and industrial chemistry.

The requested article, which was to focus solely on the applications of this specific compound in polymer synthesis, as a precursor for polyamides and polyesters, for post-polymerization modification, and in the development of bio-based industrial materials such as hydrophobic coatings, cannot be generated due to the absence of relevant data in the public domain.

Extensive searches were conducted to locate information pertaining to the following outlined topics:

Applications in Materials Science and Industrial Chemistry

Development of Bio-based Industrial Materials

Hydrophobic Coatings and Surface Modification Agents

While there is a substantial body of research on the use of various other unsaturated fatty acid methyl esters (FAMEs) in these applications, particularly those derived from common vegetable oils like oleic and linoleic acid, no studies specifically name or investigate "Methyl octadec-12-en-8-ynoate."

This suggests that "this compound" may be a highly specialized, novel, or theoretical compound that has not yet been synthesized or characterized for these purposes in published research. It is also possible that the compound is known by a different name or designation that was not accessible through the conducted searches.

Therefore, no data tables with research findings or detailed discussions on its role in the specified applications can be provided.

Table of Chemical Compounds Mentioned

Formulation of Lubricant Components and Additives

While specific tribological data for this compound is not extensively documented, its potential role in lubricant formulations can be inferred from the well-established use of other fatty acid esters. researchgate.net Fatty acid esters are widely employed as both base oils and additives in lubricants due to their biodegradability, low toxicity, and favorable lubricating properties, which are dictated by their molecular structure. mdpi.comukm.mymdpi.com

Key structural features that influence a fatty acid ester's performance as a lubricant include chain length, branching, and the degree of unsaturation. mdpi.com The presence of polar ester groups allows these molecules to adsorb onto metal surfaces, forming a protective boundary film that reduces friction and wear. ukm.my The long aliphatic chain of this compound contributes to forming a robust lubricant film. However, the presence of unsaturation (both a double and a triple bond) can impact its oxidative and thermal stability, a critical factor for lubricant longevity. In some cases, unsaturation is reduced through hydrogenation to improve stability for lubricant applications.

The unique enyne structure of this compound could offer specialized additive functionalities. The high electron density of the triple bond might enhance its interaction with metal surfaces, potentially improving anti-wear or friction-modifying properties. researchgate.net Research on fatty acid-based ionic liquids has shown that the nature of the fatty acid chain, including its saturation, influences friction and wear characteristics. researchgate.net Further research would be needed to functionalize the enyne moiety to create novel additives with enhanced thermal stability and performance. acs.org

Table 1: Properties of Various Fatty Acid Esters in Lubricant Applications

Compound/Ester TypeBase Oil/AdditiveKey Properties Influencing LubricationResearch Findings
Methyl Oleate (B1233923) Base Oil / PrecursorMonounsaturation, good lubricity, moderate oxidative stability.Can be converted into dibasic esters for high-performance hydraulic fluids; properties depend on cis/trans isomer ratio. wur.nl
Branched Dicarboxylate Esters Base OilHigh viscosity index, good low-temperature properties, high flash points.Branching in the alcohol or acid portion lowers the pour point, making them suitable for a wide temperature range. ukm.my
Polyol Esters Base OilExcellent thermal and oxidative stability, good viscosity characteristics.Widely used in high-performance applications like aviation and refrigeration lubricants. tandfonline.com
Fatty Acid-based Ionic Liquids Additive / Neat LubricantHigh polarity, thermal stability, low volatility.Anion and cation structure can be tailored to optimize tribological performance and miscibility with base oils. researchgate.netresearchgate.net

This table is generated based on data from multiple sources to provide context for the potential application of fatty acid esters in lubrication.

Chemical Building Blocks for Specialty Chemicals Production

The dual functionality of this compound makes it a highly attractive renewable building block for the chemical industry. abiosus.org The ester, alkene, and alkyne groups serve as reactive handles for a variety of chemical transformations, enabling the synthesis of a diverse array of specialty chemicals. Acetylenic fatty acids and their derivatives are known precursors for a range of natural products and can be used to construct complex molecules. basicmedicalkey.comsmolecule.com The alkyne moiety, in particular, is a valuable functional group in organic synthesis, participating in reactions like "click" chemistry, hydrogenations, and coupling reactions. rsc.org

Synthesis of Alpha, Omega-Bifunctional Compounds

Alpha, omega-bifunctional compounds, which possess reactive functional groups at both ends of a long aliphatic chain, are valuable monomers for producing polymers like polyamides and polyesters. This compound is an ideal precursor for such molecules, with the methyl ester group at one end (the alpha position) and the reactive unsaturation at the other (the omega end, relative to the unsaturation).

Several catalytic strategies developed for other unsaturated fatty acids can be applied to this compound:

Cross-Metathesis: The alkene portion of the molecule can undergo cross-metathesis with functionalized alkenes, such as acrylonitrile (B1666552) or acrylates, to introduce nitrile or ester functionalities. ifpenergiesnouvelles.fr Subsequent hydrogenation of the nitrile can yield an amino group, resulting in a long-chain amino acid ester, a key monomer for polyamides. ifpenergiesnouvelles.frmdpi.com

Ene-yne Metathesis: The compound can undergo ene-yne cross-metathesis with partners like alkynes to create functionalized conjugated dienes, which are themselves versatile bifunctional intermediates. ifpenergiesnouvelles.fr

Hydroformylation: The double bond can be converted to an aldehyde via hydroformylation. This aldehyde can then be transformed into other functional groups, such as a nitrile (via an oxime intermediate) or a primary alcohol (via reduction), to create various bifunctional structures. mdpi.com

Alkyne Chemistry: The triple bond can be selectively functionalized. For instance, it can be hydrated to form a ketone or undergo coupling reactions to attach other chemical moieties, creating unique bifunctional molecules.

Table 2: Catalytic Methods for Generating Bifunctional Compounds from Unsaturated Fatty Esters

Catalytic MethodSubstrate ExampleCatalystResulting Bifunctional Product Type
Cross-Metathesis Methyl Oleate & AcrylonitrileRuthenium-based (e.g., Grubbs catalyst)Long-chain nitrile ester
Hydroformylation / Oximation Oleic AcidRhodium-based (e.g., Rh-TPPTS)Long-chain nitrile acid
Ene-yne Cross-Metathesis Methyl Oleate & AlkyneRuthenium CarbeneFunctionalized diene ester
Oxidative Cleavage Oleic AcidOzone (Ozonolysis)Azelaic acid (diacid) and Pelargonic acid (monoacid)

This table summarizes common synthetic routes applicable to unsaturated fatty acids for producing bifunctional molecules, based on findings from multiple sources. ifpenergiesnouvelles.frmdpi.com

Generation of Macrocyclic Structures

Macrocycles, large ring-containing molecules, are of significant interest in fields ranging from pharmaceuticals to fragrance chemistry. eurjchem.com The linear structure of this compound, containing two reactive sites (the alkene and alkyne), makes it a prime candidate for intramolecular cyclization reactions to form macrocycles.

The most powerful technique for this transformation is Ring-Closing Metathesis (RCM) . Specifically, Ring-Closing Enyne Metathesis (RCEYM) is a highly effective method for cyclizing molecules that contain both a double and a triple bond. rsc.org When applied to a suitable precursor derived from this compound, RCEYM would yield a macrocycle containing a conjugated 1,3-diene moiety. nih.govthieme-connect.de This diene system is itself a valuable functional handle for further chemical modifications, such as Diels-Alder reactions.

The synthesis of macrocyclic lactones from fatty acids via RCM is a well-established process. eurjchem.com This typically involves esterifying an unsaturated fatty acid with an unsaturated alcohol to create a diene, which then undergoes RCM. A similar strategy could be employed with this compound.

An alternative strategy involves protecting the highly reactive alkyne, for example, through bromination to form a vicinal dibromoalkene. acs.org This temporarily inert group allows for a selective ring-closing metathesis reaction to occur at the alkene site. Subsequent deprotection (e.g., using zinc) regenerates the triple bond, yielding a macrocyclic enyne. acs.org

Table 3: Examples of Macrocycle Synthesis from Fatty Acid Derivatives via RCM

Fatty Acid/DerivativeReaction TypeCatalystRing SizeResulting Structure
Oleic Acid + Allyl AlcoholRCMGrubbs' 2nd Gen.19-memberedMacrolactone
Undecenoic Acid + Allyl AlcoholRCMGrubbs' 2nd Gen.13-memberedMacrolactone
Erucic Acid + Oleyl AlcoholRCMGrubbs' 2nd Gen.31-memberedMacrolactone
Acyclic Vic-(E)-dibromotrieneRCM / DeprotectionGrubbs' Catalyst / ZnVariousMacrocyclic Enyne

This table is compiled from research on the synthesis of macrocycles from various unsaturated fatty sources, illustrating the versatility of the RCM reaction. eurjchem.comacs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl octadec-12-en-8-ynoate to minimize side reactions?

  • Methodological Answer : Focus on reaction conditions such as temperature control (e.g., maintaining 800–820°C for specific intermediates) and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Stepwise optimization via fractional factorial design can isolate critical variables like solvent polarity and reaction time. Document reagent purity (e.g., H₂SO₄ or HCl grades) and stoichiometric ratios to reduce undesired byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm double/triple bond positions (¹³C NMR for carbon hybridization analysis) and infrared (IR) spectroscopy to identify ester carbonyl stretches (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₉H₃₂O₂), while gas chromatography-mass spectrometry (GC-MS) aids in purity assessment. Cross-reference spectral libraries for consistency .

Q. What chromatographic methods ensure purity validation of this compound?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) for separation of unsaturated esters. Optimize mobile phase gradients (e.g., acetonitrile/water) to resolve structural isomers. For volatile impurities, use GC with flame ionization detection (FID) and compare retention indices against standards .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Conduct meta-analyses of existing data to identify methodological inconsistencies (e.g., solvent choices, temperature variations). Use statistical tools like Bland-Altman plots to quantify bias between studies. Replicate key experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone samples) and validate via interlaboratory comparisons .

Q. What experimental design strategies are recommended for studying the compound’s reactivity under varying conditions?

  • Methodological Answer : Implement a factorial design to test variables (e.g., pH, light exposure, and oxygen levels). Use differential scanning calorimetry (DSC) to assess thermal decomposition kinetics. For photostability, employ UV-accelerated aging tests with controlled irradiance. Include negative controls (e.g., saturated hydrocarbon analogs) to isolate reaction pathways .

Q. Which computational approaches are suitable for modeling the electronic structure of this compound?

  • Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate bond dissociation energies and frontier molecular orbitals. Molecular dynamics (MD) simulations can predict conformational stability in lipid bilayers. Validate models against experimental spectral data (e.g., NMR chemical shifts) and crystallographic databases .

Q. How can reproducibility be ensured in studies involving this compound synthesis?

  • Methodological Answer : Standardize protocols using detailed step-by-step documentation, including equipment calibration (e.g., thermocouples for temperature monitoring). Share raw data via repositories like Dryad or Dataverse, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cross-validate results through peer collaboration and blind testing .

Q. What methodologies assess the compound’s stability in long-term storage environments?

  • Methodological Answer : Perform accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS for oxidation products (e.g., epoxides or peroxides). Use Arrhenius modeling to extrapolate shelf life. For light-sensitive samples, employ amber glass vials and inert gas purging during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.